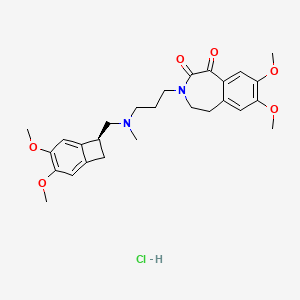

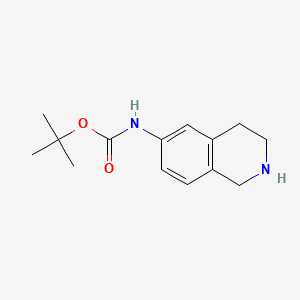

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

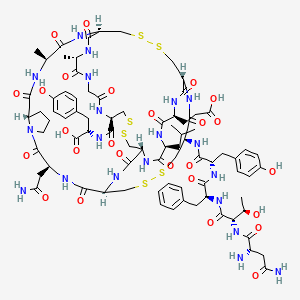

“tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate” is a chemical compound with the CAS Number: 474539-25-8 . It has a molecular weight of 248.32 . It is in solid form .

Synthesis Analysis

The synthesis of similar compounds has been investigated. For instance, tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis

The IUPAC name for this compound is "tert-butyl 1,2,3,4-tetrahydro-6-isoquinolinylcarbamate" . The InChI code is "1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-5-4-11-9-15-7-6-10(11)8-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17)" .Chemical Reactions Analysis

Palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 248.32 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Synthesis Techniques

N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines have been synthesized and treated with n-butyllithium in THF, demonstrating the versatility in creating substituted tetrahydroisoquinolines. This process includes lithiation, followed by trapping with various electrophiles, indicating broad applications in synthetic chemistry (Talk, Duperray, Li, & Coldham, 2016).

Chemical Transformations

The reactivity of substituted tetrahydroisoquinoline carbamates with alkyllithium has been explored, leading to the formation of various compounds like 8-oxoberbines and 8-methyleneberbine. This study showcases the potential for creating a range of chemical structures from tetrahydroisoquinolines (Orito, Miyazawa, Kanbayashi, Tatsuzawa, Tokuda, & Suginome, 2000).

Applications in Drug Synthesis and Marine Drugs

Marine Drug Synthesis

The synthesis of 4H-chromene-2-carboxylic acid derivatives, related to tetrahydroisoquinoline natural products, has been reported. These derivatives are useful for studying the structure-activity relationships of antitumor antibiotics, demonstrating the compound's role in pharmaceutical research (Li, Wang, Wang, Luo, & Wu, 2013).

Stroke Treatment Research

Tetramethylpyrazine nitrones and quinolylnitrones, including those derived from tetrahydroisoquinolines, have been reviewed for their therapeutic applications in stroke treatment. These compounds show promise due to their potent thrombolytic activity and free radical scavenging abilities (Marco-Contelles, 2020).

Corrosion Inhibition and Material Science

- Corrosion Inhibition: Compounds based on 8-hydroxyquinoline, structurally similar to tetrahydroisoquinolines, have been synthesized and evaluated as corrosion inhibitors for carbon steel. These studies reveal the potential of such compounds in protecting materials from corrosion, highlighting an industrial application (Faydy, Lakhrissi, Guenbour, Kaya, Bentiss, Warad, & Zarrouk, 2019).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for this compound are not mentioned in the search results, similar compounds have shown potential in various chemical reactions. For instance, the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines has been demonstrated . This suggests that tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate could potentially be explored in similar reactions.

Eigenschaften

IUPAC Name |

tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-5-4-11-9-15-7-6-10(11)8-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRATZZZIMQAPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(CNCC2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652382 |

Source

|

| Record name | tert-Butyl 1,2,3,4-tetrahydroisoquinolin-6-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate | |

CAS RN |

885273-75-6 |

Source

|

| Record name | tert-Butyl 1,2,3,4-tetrahydroisoquinolin-6-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.